molecular formula C15H23ClN4O3 B556287 Bz-Arg-OEt.HCl CAS No. 2645-08-1

Bz-Arg-OEt.HCl

Cat. No.: B556287
CAS No.: 2645-08-1
M. Wt: 342,82 g/mole
InChI Key: HIXDELXKSSLIKB-YDALLXLXSA-N
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Description

Bz-Arg-OEt.HCl, also known as N-α-Benzoyl-L-arginine ethyl ester hydrochloride, is an amino acid derivative widely used in biochemical research. It serves as a substrate for various proteases, including trypsin, thrombin, and kallikreins. This compound is particularly valuable in enzymatic studies due to its ability to form stable intermediates and its reactivity with nucleophiles .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Bz-Arg-OEt.HCl is a good substrate for determining the esterase activities of several enzymes such as plasmin, pancreatic and urinary kallikreins, thrombin, and trypsin, as well as an acid carboxypeptidase from Aspergillus niger . It interacts with these enzymes in a way that allows for the determination of their esterase activities . For boar acrosin, a Km of 5 · 10⁻⁵ M was determined .

Cellular Effects

The cellular effects of Ethyl N-Benzoyl-L-Argininate Hydrochloride are significant. It has been found to have antimicrobial activity against both Gram-positive and Gram-negative bacteria, reducing 99% of the initial bacterial population after only 1 hour of contact . This reveals its potential use as an effective disinfectant .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to trypsin, forming an acyl intermediate which can be attacked by a nucleophile such as an amino-containing component or water . In this reaction, Arg-NH2 acts as a nucleophile forming a peptide bond where the dipeptide Bz-Arg-Arg-NH2 is formed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl N-Benzoyl-L-Argininate Hydrochloride have been observed over time. The compound has been used in peptide synthesis and hydrolysis reactions, with the resulting immobilizate being used over ten cycles with an activity retention of 90% in peptide synthesis reaction in 80% (v/v) ethanol and in hydrolysis reaction with an activity retention of 87% in buffered aqueous solution .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bz-Arg-OEt.HCl can be synthesized through the esterification of N-α-Benzoyl-L-arginine with ethanol in the presence of hydrochloric acid. The reaction typically involves dissolving N-α-Benzoyl-L-arginine in anhydrous ethanol, followed by the addition of hydrochloric acid. The mixture is then refluxed for several hours to yield the ethyl ester hydrochloride .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Bz-Arg-OEt.HCl undergoes various chemical reactions, including hydrolysis, amidation, and esterification. It is particularly reactive in the presence of nucleophiles, leading to the formation of peptide bonds .

Common Reagents and Conditions:

    Hydrolysis: Involves the use of water or aqueous buffers, often catalyzed by enzymes like trypsin or papain.

    Amidation: Typically performed with amines in the presence of a catalyst such as papain.

    Esterification: Requires alcohols and acids under reflux conditions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₅H₂₂N₄O₃·HCl
  • Molecular Weight : 342.82 g/mol
  • CAS Number : 2645-08-1
  • Solubility : Soluble in DMSO, ethanol, and water.

The structure of Bz-Arg-OEt.HCl allows it to act as a substrate for various proteolytic enzymes, making it valuable for enzymatic assays and peptide synthesis .

Enzymatic Applications

This compound is primarily utilized in the following enzymatic applications:

Enzyme Activity Assays

  • Protease Substrate : It serves as a substrate for measuring the activity of several proteases, including trypsin, thrombin, and kallikreins. The compound's ability to form stable intermediates enhances its utility in enzyme kinetics studies .
  • Esterase Activity Determination : this compound is used to determine esterase activities of enzymes such as plasmin and pancreatic kallikreins. The reaction mechanism involves the formation of an acyl-enzyme intermediate that can be attacked by nucleophiles .

Peptide Synthesis

  • The compound acts as a building block in peptide synthesis. Its reactivity allows for the formation of peptide bonds in various synthetic pathways, enabling the production of complex peptides for research purposes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. In laboratory settings, it has demonstrated significant reduction in bacterial populations, achieving up to 99% reduction within one hour of exposure. This property suggests potential applications in developing antimicrobial agents.

Case Study 1: Enzyme Kinetics

A study conducted using this compound as a substrate for trypsin revealed its effectiveness in determining enzyme kinetics. The results indicated that varying concentrations of the substrate significantly influenced the rate of reaction, allowing researchers to calculate kinetic parameters such as VmaxV_{max} and KmK_m .

Case Study 2: Antimicrobial Efficacy

In a controlled experiment assessing the antimicrobial properties of this compound, researchers treated bacterial cultures with different concentrations of the compound. The findings confirmed its efficacy against common pathogens, supporting further exploration for therapeutic applications .

Comparison with Similar Compounds

Uniqueness: Bz-Arg-OEt.HCl is unique due to its ethyl ester group, which makes it more soluble in organic solvents compared to other similar compounds. This property enhances its utility in various biochemical assays and synthetic applications .

Biological Activity

Bz-Arg-OEt.HCl, also known as N-α-Benzoyl-L-arginine ethyl ester hydrochloride, is a significant compound in biochemical research, particularly in the study of proteases and enzyme kinetics. This article explores its biological activity, including its enzymatic applications, antimicrobial properties, and potential in drug development.

  • Chemical Formula : C₁₅H₂₂N₄O₃·HCl
  • Molecular Weight : 342.8 g/mol
  • CAS Number : 2645-08-1

This compound is a crystalline solid that is soluble in organic solvents such as ethanol and DMSO. Its structure allows it to act as a substrate for various proteolytic enzymes, making it valuable for enzymatic assays and peptide synthesis.

Enzymatic Applications

This compound serves as a substrate for several proteases, including:

  • Trypsin
  • Thrombin
  • Kallikreins

Table 1: Enzyme Activity Assays Using this compound

EnzymeActivity MeasuredReference
TrypsinHydrolysis rate
ThrombinSubstrate specificity
KallikreinsEsterase activity

The compound's ability to form stable intermediates with these enzymes facilitates the study of enzyme kinetics and mechanisms. For instance, this compound can form an acyl-enzyme intermediate with trypsin, which can subsequently be attacked by nucleophiles.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been reported to reduce bacterial populations by up to 99% within one hour of contact.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainReduction (%) after 1 hourReference
Staphylococcus aureus99
Escherichia coli99

This antimicrobial property suggests its potential use in disinfectants and as a therapeutic agent in treating infections.

Case Studies and Research Findings

  • Enzymatic Hydrolysis :
    • In laboratory settings, this compound has been utilized in peptide synthesis reactions, maintaining over 90% activity retention across multiple cycles.
    • The compound's performance in hydrolysis reactions has also been documented, demonstrating consistent activity in buffered aqueous solutions.
  • Biocatalytic Applications :
    • Research indicates that derivatives of this compound show lower hemolytic activity compared to traditional cationic surfactants, making them safer alternatives for use in various applications .
  • Toxicity Studies :
    • Comparative studies reveal that Bz-Arg derivatives exhibit lower cytotoxicity towards hepatocytes and fibroblast cell lines than commercial surfactants like cetrimide, indicating a favorable safety profile for potential therapeutic use .

The molecular mechanism underlying the biological activity of this compound involves its interaction with proteases to form acyl-enzyme intermediates. This process allows for the subsequent nucleophilic attack by water or other amino-containing compounds, facilitating peptide bond formation or hydrolysis.

Properties

IUPAC Name

ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXDELXKSSLIKB-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

971-21-1 (Parent)
Record name Ethyl N2-benzoyl-L-argininate monohydrochloride
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Molecular Weight

342.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic powder; [Alfa Aesar MSDS]
Record name N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride
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CAS No.

2645-08-1, 16706-37-9
Record name N-Benzoyl-L-arginine ethyl ester hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine, N2-benzoyl-, ethyl ester, hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=16706-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N2-benzoyl-L-argininate monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N2-benzoyl-L-argininate monohydrochloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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